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Compound of Interest

Methyl 2-bromo-6-
Compound Name:
methoxybenzoate

Cat. No.: B030978

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral characteristics of
Methyl 2-bromo-6-methoxybenzoate (CoHoBrOs, CAS Number: 31786-46-6). Due to the
limited availability of published experimental spectra for this specific compound, this document
presents predicted data based on the analysis of structurally similar compounds and
established spectroscopic principles. The information herein is intended to serve as a reference
for researchers in the fields of organic synthesis, analytical chemistry, and pharmaceutical
development.

Predicted Spectral Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for Methyl 2-bromo-6-methoxybenzoate. These
predictions are derived from the known spectral data of related compounds, including Methyl 2-
bromobenzoate and Methyl 2-methoxybenzoate, and take into account the electronic effects of
the bromo and methoxy substituents on the benzene ring.

Table 1: Predicted 'H NMR Spectral Data

Solvent: CDCIs, Reference: TMS (6 0.00 ppm)
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~7.3-75 t 1H Ar-H (H4)
~6.8-7.0 d 1H Ar-H (H3 or H5)
~6.8-7.0 d 1H Ar-H (H3 or H5)
~3.9 S 3H -OCHs (ester)
~3.8 s 3H -OCHs (aromatic)

Table 2: Predicted **C NMR Spectral Data

Solvent; CDCIz

Chemical Shift (6, ppm) Assignment
~165-167 C=0 (ester)
~155-158 C-OCHs (aromatic)
~130-133 C-Br

~128-131 Ar-C (CH)
~115-120 Ar-C (quaternary)
~110-115 Ar-C (CH)
~105-110 Ar-C (CH)

~55-57 -OCHs (aromatic)
~51-53 -OCHs (ester)

Table 3: Predicted Infrared (IR) Absorption Bands
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Wavenumber (cm~?) Intensity Assignment

~3000-3100 Medium C-H stretch (aromatic)
~2850-2950 Medium C-H stretch (aliphatic, -OCHs)
~1730-1740 Strong C=0 stretch (ester)
~1580-1600 Medium-Strong C=C stretch (aromatic)
~1250-1300 Strong C-O stretch (ester)
~1000-1100 Strong C-O stretch (aryl ether)
~600-700 Medium-Strong C-Br stretch

Table 4: Predicted Mass Spectrometry (MS) Data

lonization Mode: Electron lonization (EI)

miz Relative Intensity (%) Assighment

[M]* (Molecular ion peak,

2441240 High bromine isotope pattern)
213/215 Medium [M - OCHs]*

185/187 Medium [M - COOCH3s]*

135 High [M - Br - COJ*

107 Medium [C7H70]*

Experimental Protocols

The following sections detail standard methodologies for the acquisition of NMR, IR, and MS
spectra for a solid organic compound such as Methyl 2-bromo-6-methoxybenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Accurately weigh 5-20 mg of the solid sample for *H NMR (20-50 mg for
13C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
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CDCIls) in a clean vial.

« Filtration: To remove any particulate matter that could affect the magnetic field homogeneity,
filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean
5 mm NMR tube.

o Sample Insertion: Wipe the exterior of the NMR tube clean and place it in a spinner turbine.
Adjust the depth using a gauge to ensure it is positioned correctly within the NMR probe.

o Data Acquisition:
o Insert the sample into the NMR spectrometer.
o Lock the spectrometer onto the deuterium signal of the solvent.
o Shim the magnetic field to optimize its homogeneity and achieve sharp spectral lines.
o Tune and match the probe to the desired nucleus (*H or 13C).

o Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence,
relaxation delay) and acquire the spectrum.

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an
internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

e Sample Preparation (Thin Solid Film Method):
o Place a small amount of the solid sample (a few milligrams) in a clean vial.

o Add a few drops of a volatile solvent (e.g., dichloromethane or acetone) to dissolve the
solid completely.

o Using a pipette, apply a drop of the resulting solution onto the surface of a clean, dry salt
plate (e.g., NaCl or KBr).
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o Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on
the plate.

o Data Acquisition:
o Place the salt plate in the sample holder of the FT-IR spectrometer.
o Acquire a background spectrum of the empty spectrometer.

o Acquire the sample spectrum. The instrument's software will automatically ratio the
sample spectrum against the background spectrum to produce the final absorbance or
transmittance spectrum.

o Cleaning: After analysis, clean the salt plate thoroughly with a dry solvent (e.g., acetone) and
return it to a desiccator for storage.

Mass Spectrometry (MS)

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.
For a volatile solid, this can be done using a direct insertion probe which allows the sample
to be heated in the vacuum of the ion source to promote vaporization.

e |onization (Electron lonization - El):

o In the ion source, the gaseous sample molecules are bombarded with a high-energy
electron beam (typically 70 eV).

o This bombardment causes the ejection of an electron from the molecule, forming a
positively charged molecular ion (M*).

o The high energy of this process often leads to the fragmentation of the molecular ion into
smaller, characteristic fragment ions.

o Mass Analysis: The positively charged ions (molecular ion and fragment ions) are
accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector). The analyzer
separates the ions based on their mass-to-charge ratio (m/z).
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o Detection: The separated ions are detected by an electron multiplier or a similar detector,

which generates a signal proportional to the abundance of each ion.

o Data Representation: The resulting mass spectrum is plotted as a graph of relative ion

abundance versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of

an organic compound like Methyl 2-bromo-6-methoxybenzoate.
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Caption: Workflow for the spectroscopic analysis of Methyl 2-bromo-6-methoxybenzoate.

 To cite this document: BenchChem. [A Technical Guide to the Spectral Data of Methyl 2-
bromo-6-methoxybenzoate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b030978#methyl-2-bromo-6-methoxybenzoate-
spectral-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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